1-(5-Bromo-4-hydroxypyridin-3-YL)ethanone
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Overview
Description
1-(5-Bromo-4-hydroxypyridin-3-YL)ethanone is an organic compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . It is commonly found as a white to light yellow solid . This compound is used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 1-(5-Bromo-4-hydroxypyridin-3-YL)ethanone can be achieved through different synthetic routes. Typically, the preparation involves the following steps :
Hydroxylation: Introduction of a hydroxyl group to the pyridine ring.
Bromination: Substitution of a hydrogen atom with a bromine atom on the pyridine ring.
Acylation: Introduction of an ethanone group to the pyridine ring.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
1-(5-Bromo-4-hydroxypyridin-3-YL)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-4-hydroxypyridin-3-YL)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-hydroxypyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(5-Bromo-4-hydroxypyridin-3-YL)ethanone can be compared with other similar compounds such as:
1-(5-Chloro-4-hydroxypyridin-3-YL)ethanone: Similar structure but with a chlorine atom instead of bromine.
1-(5-Fluoro-4-hydroxypyridin-3-YL)ethanone: Similar structure but with a fluorine atom instead of bromine.
1-(5-Iodo-4-hydroxypyridin-3-YL)ethanone: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and properties conferred by the bromine atom .
Properties
Molecular Formula |
C7H6BrNO2 |
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Molecular Weight |
216.03 g/mol |
IUPAC Name |
3-acetyl-5-bromo-1H-pyridin-4-one |
InChI |
InChI=1S/C7H6BrNO2/c1-4(10)5-2-9-3-6(8)7(5)11/h2-3H,1H3,(H,9,11) |
InChI Key |
QWSYWVUSTMXNPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC=C(C1=O)Br |
Origin of Product |
United States |
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